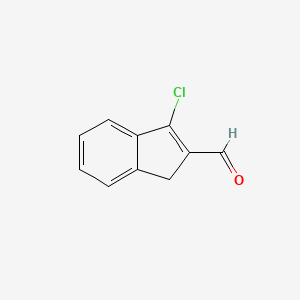

3-chloro-1H-indene-2-carbaldehyde

CAS No.:

Cat. No.: VC16478651

Molecular Formula: C10H7ClO

Molecular Weight: 178.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7ClO |

|---|---|

| Molecular Weight | 178.61 g/mol |

| IUPAC Name | 3-chloro-1H-indene-2-carbaldehyde |

| Standard InChI | InChI=1S/C10H7ClO/c11-10-8(6-12)5-7-3-1-2-4-9(7)10/h1-4,6H,5H2 |

| Standard InChI Key | BKLKOMMLYFQHDW-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=CC=CC=C2C(=C1C=O)Cl |

Introduction

Structural Characteristics and Molecular Properties

3-Chloro-1H-indene-2-carbaldehyde belongs to the indene derivative family, characterized by a fused bicyclic system comprising a benzene ring and a cyclopentene moiety. The compound features a chlorine substituent at the third position and an aldehyde functional group at the second position (Figure 1).

| Property | Value |

|---|---|

| Molecular formula | CHClO |

| Molecular weight | 192.64 g/mol |

| Key functional groups | Aldehyde, chloro |

| Hybridization | sp (aromatic ring) |

The chlorine atom exerts an electron-withdrawing effect, while the aldehyde group enhances electrophilic reactivity. This duality enables diverse chemical transformations, making the compound a versatile intermediate in organic synthesis.

Synthetic Methodologies

Chlorination of Indene Derivatives

A primary route involves chlorinating 1H-indene-2-carbaldehyde using agents like thionyl chloride (SOCl) or chlorine gas. Reaction conditions typically require anhydrous solvents (e.g., dichloromethane) and temperatures between 0–25°C to prevent over-chlorination. Catalysts such as Lewis acids (e.g., AlCl) may accelerate selectivity for the 3-position.

Friedel-Crafts Acylation

An alternative approach employs Friedel-Crafts acylation, where formyl chloride (HCOCl) reacts with 3-chloroindene in the presence of AlCl. This method directly installs the aldehyde group but demands rigorous control of moisture and temperature to avoid side reactions.

Reactivity and Chemical Transformations

Aldehyde Group Reactivity

The aldehyde moiety participates in nucleophilic additions, oxidations, and reductions:

-

Oxidation: Treatment with KMnO or CrO yields 3-chloro-1H-indene-2-carboxylic acid.

-

Reduction: NaBH or LiAlH reduces the aldehyde to a primary alcohol (3-chloro-1H-indene-2-methanol).

Chlorine Substitution

The chloro substituent undergoes nucleophilic aromatic substitution (SNAr) with methoxide or amine nucleophiles. For example, reaction with NaOCH in methanol produces 3-methoxy-1H-indene-2-carbaldehyde.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s electrophilic aldehyde group facilitates covalent bonding with biological nucleophiles (e.g., cysteine residues), enabling its use in protease inhibitor development. Preliminary studies suggest activity against SARS-CoV-2 main protease (M).

Materials Science

Its rigid bicyclic structure serves as a precursor for conjugated polymers with applications in organic light-emitting diodes (OLEDs). Derivatives exhibit tunable electron-transport properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume